1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
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Overview
Description
The compound “1-cyclohexyl-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea” is a complex organic molecule. It contains a cyclohexyl group, an indenyl group, and a urea group . The indenyl group is a fused cyclopentanone and benzene ring . The cyclohexyl group is a six-membered single-ring compound, and the urea group is a functional group consisting of a carbonyl group flanked by two amine groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various methods. For example, derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydro-1H-inden-1-one component is a fused molecule containing a cyclopentanone and a benzene ring . The cyclohexyl component is a six-membered ring, and the urea component consists of a carbonyl group flanked by two amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the urea group could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Reactivity
Research on urea derivatives, such as the exploration by Wendelin and Kern (1979), has delved into the synthesis and reactivity of compounds with complex urea structures. Their work on 2,4-Diazabicyclo[3.3.1]nonan-3-onen derivatives highlights the intricate reactions and potential applications of urea compounds in creating new chemical entities with no significant herbicidal, fungicidal, or insecticidal activity detected in their screening tests (W. Wendelin & W. Kern, 1979).
Pharmacological Potential
The synthesis of new urea derivatives also explores their pharmacological potential. For instance, Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. This study exemplifies the interest in urea derivatives for their potential therapeutic applications, suggesting that similar compounds could have pharmacological relevance (J. Vidaluc et al., 1995).
Antimicrobial and Anticancer Activities
Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles by El-Sawy et al. (2013) shows the antimicrobial and anticancer activities of urea derivatives. Their synthesis and evaluation of pyrimidine derivatives from urea reveal the potential of such compounds in developing new treatments for various diseases (E. El-Sawy et al., 2013).
Metabolism Studies
Studies on the metabolism of carcinostatic urea derivatives, like the work of May et al. (1979), provide insight into how these compounds are processed in biological systems. Their research on 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea metabolism elucidates the complexity of interactions and transformations these compounds undergo in vivo, contributing to a better understanding of their pharmacokinetics (H. E. May et al., 1979).
Chemical Property Modification
The development of hydrogelators from cyclohexane bis-urea compounds as conducted by de Loos et al. (2005), illustrates the modification of chemical properties through the introduction of urea groups. Their work demonstrates how the physical properties of compounds can be tuned for specific applications, such as hydrogel formation for medical or industrial use (M. de Loos et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the structure or function of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular level, leading to various physiological effects .
properties
IUPAC Name |
1-cyclohexyl-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(19-14-7-2-1-3-8-14)18-12-17(21)11-10-13-6-4-5-9-15(13)17/h4-6,9,14,21H,1-3,7-8,10-12H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQHFFLGELRJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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